molecular formula C8H8ClNO4S B1279571 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride CAS No. 69986-21-6

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride

Cat. No.: B1279571
CAS No.: 69986-21-6
M. Wt: 249.67 g/mol
InChI Key: SQBPPZBVDLIFHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including the formation of sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride is unique due to the presence of both the carbamoyl and methoxy groups, which confer specific reactivity and make it suitable for specialized applications in proteomics and bioconjugation .

Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBPPZBVDLIFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469944
Record name 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69986-21-6
Record name 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.0 g of 2-(phenoxy)acetamide was dissolved in 10 ml of dichloromethane and 6 ml of chlorosulfonic acid was slowly added at 0 ° C. The reaction mixture was stirred at room temperature for 10 hr. Dichloromethane was evaporated under reduced pressure. Residual material was poured on chopped ice. Solid was collected by filtration and dried in vacuo. 3.9 g of product was obtained. M.P. 166-171° C. (decomposition)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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